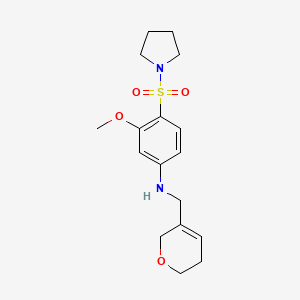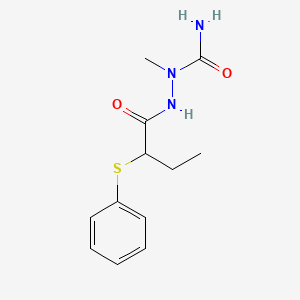![molecular formula C15H21BrN2O3 B6962523 N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide](/img/structure/B6962523.png)
N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide is a complex organic compound that features a bromopyridine moiety linked to an oxolane ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 3-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Alkylation: The bromopyridine intermediate is then alkylated with 2-methylpropan-2-ol in the presence of a base such as potassium carbonate to form the 3-bromopyridin-2-yl ether.
Formation of the Oxolane Ring: The next step involves the formation of the oxolane ring. This can be achieved by reacting the 3-bromopyridin-2-yl ether with an appropriate oxolane precursor under acidic or basic conditions.
Amidation: Finally, the oxolane intermediate is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can engage in π-π stacking or hydrogen bonding with target proteins, while the oxolane ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloropyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide
- N-[1-(3-fluoropyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide
- N-[1-(3-iodopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide
Uniqueness
The presence of the bromine atom in N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s binding interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-10-11(6-8-20-10)13(19)18-15(2,3)9-21-14-12(16)5-4-7-17-14/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQTKGONOWOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NC(C)(C)COC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B6962446.png)
![2-methyl-4-[3-oxo-3-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]propyl]-1,4-benzoxazin-3-one](/img/structure/B6962449.png)

![[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6962462.png)
![N-[(4-ethyloxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B6962468.png)
![[5-(dimethylamino)pyrazin-2-yl]-[4-(N-methylanilino)piperidin-1-yl]methanone](/img/structure/B6962469.png)

![N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6962481.png)
![1-(3,4-dichlorophenyl)-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B6962482.png)
![N-[(4-methylthiadiazol-5-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide](/img/structure/B6962489.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B6962501.png)
![[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B6962509.png)
![N-[2-(cyclohexen-1-yl)ethyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6962516.png)
![[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-hydroxy-5-methylpyridin-2-yl)methanone](/img/structure/B6962529.png)
